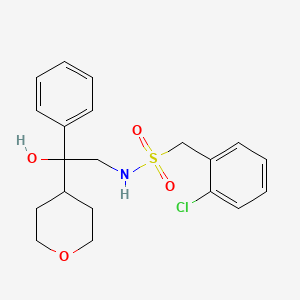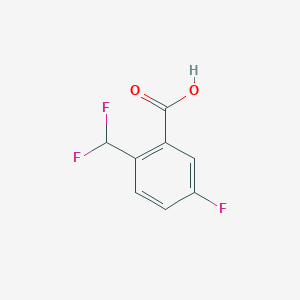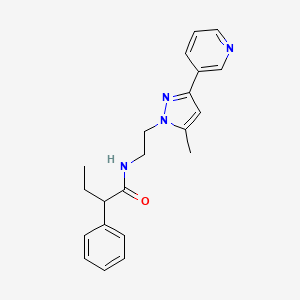![molecular formula C8H9ClN2O B2392695 2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol CAS No. 2270915-07-4](/img/structure/B2392695.png)
2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol, also known as 2-Chloro-N-methylpyrrolidin-3-ylmethanamine, is an organic compound with a wide range of applications in research and industry. It is a precursor for the synthesis of several other compounds, and has been used in various scientific research applications, including as a reagent in the synthesis of heterocyclic compounds and pharmaceuticals. In addition, it has been investigated for its biochemical and physiological effects, and is an important tool for lab experiments.
Aplicaciones Científicas De Investigación
2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol has been used as a reagent in the synthesis of heterocyclic compounds and pharmaceuticals. It has also been used in the synthesis of polymersization catalysts, and as a catalyst for the synthesis of polymers from styrene. In addition, it has been used in the synthesis of polyurethanes and polyurea-based polymers.
Mecanismo De Acción
Target of Action
Similar compounds with indole and pyridinium moieties have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol” may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with similar compounds , it is likely that “2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol” affects multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Based on the biological activities associated with similar compounds , it can be inferred that “2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol” may have diverse effects at the molecular and cellular levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol is an important tool for lab experiments, as it is relatively inexpensive and easy to obtain. It is also a relatively mild reagent, and can be used in a wide range of reactions. However, it is important to note that it is not suitable for use in reactions involving highly reactive compounds, as it may cause unwanted side reactions.
Direcciones Futuras
2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol has a wide range of applications in research and industry, and there are many potential future directions for its use. These include further investigation of its biochemical and physiological effects, as well as its potential use as a catalyst for the synthesis of polymers from styrene and other monomers. In addition, its potential use in the synthesis of pharmaceuticals, heterocyclic compounds, and other organic compounds should be explored. Finally, its potential use in the synthesis of polyurethanes and other polymers should be investigated.
Métodos De Síntesis
2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol can be synthesized through the reaction of 2-chloro-N-methylpyrrolidine with ethylene oxide. This reaction is catalyzed by a base, such as potassium carbonate, and takes place at a temperature of around 80-90°C. The product of this reaction is then isolated and purified by distillation.
Propiedades
IUPAC Name |
2-[(2-chloropyridin-3-yl)methylideneamino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-8-7(2-1-3-11-8)6-10-4-5-12/h1-3,6,12H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKMERCPEVLIJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C=NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2392615.png)
![5-((3,4-Difluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2392616.png)
![N-(2-chlorobenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2392618.png)

![5-{3-[(3,5-Dimethylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2392621.png)
![N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2392622.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2392625.png)
![N-(3-chlorophenyl)-1-{3-[(3-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide](/img/structure/B2392626.png)


![5-((4-chlorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2392632.png)


